2,2',4,4',5-Pentachlorobiphenyl
Overview
Description
2,2’,4,4’,5-Pentachlorobiphenyl is one of the many polychlorinated biphenyls, a group of synthetic organic compounds with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .
Mechanism of Action
Target of Action
2,2’,4,4’,5-Pentachlorobiphenyl, also known as PCB118, is a type of polychlorinated biphenyl (PCB) that primarily targets the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
PCB118 has been shown to induce thyrocyte autophagy by promoting calcium influx via Store-Operated Ca2+ Entry . It also induces thyroidal autophagy via the class III β‐tubulin (TUBB3)/death-associated protein kinase 2 (DAPK2)/myosin regulatory light chain (MRLC)/autophagy-related 9A (ATG9A) pathway in FRTL-5 cells .
Pharmacokinetics
They are also known to bioaccumulate, causing harmful health effects .
Result of Action
Exposure to PCB118 can lead to various health effects. It has been shown to cause structural damage and dysfunction of the thyroid . In male mice, exposure to PCB118 during adolescence can lead to reduced testicular mass, tissue damage, decreased sperm vitality and quantity, and increased testicular cell apoptosis .
Action Environment
PCB118 is a persistent organic pollutant found in air, soil, mammals, and marine animals . Its widespread use has had adverse effects on human and animal health . The action, efficacy, and stability of PCB118 are likely influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
2,2’,4,4’,5-Pentachlorobiphenyl plays a role in various biochemical reactions, primarily through its interaction with enzymes and proteins involved in xenobiotic metabolism. It activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 1A1 gene . This activation leads to the metabolism of 2,2’,4,4’,5-Pentachlorobiphenyl into hydroxylated metabolites, which can further interact with other biomolecules. The compound also mediates toxic effects by binding to the aryl hydrocarbon receptor, influencing cell-cycle regulation and potentially playing a role in tissue development and maturation .
Cellular Effects
2,2’,4,4’,5-Pentachlorobiphenyl affects various cell types and cellular processes. It induces inflammatory responses in thyroid cells through the activation of the c-Jun N-terminal kinase pathway and the aryl hydrocarbon receptor-mediated pathway . This leads to the production of inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha, and the disruption of sodium/iodide symporter expression . Additionally, 2,2’,4,4’,5-Pentachlorobiphenyl promotes autophagy in thyrocytes by increasing intracellular calcium concentration and activating store-operated calcium entry channels .
Molecular Mechanism
At the molecular level, 2,2’,4,4’,5-Pentachlorobiphenyl exerts its effects through several mechanisms. It binds to the aryl hydrocarbon receptor, leading to the activation of downstream genes such as cytochrome P450 1A1 . This binding results in the production of reactive oxygen species and subsequent oxidative stress. The compound also influences the Akt/Forkhead box protein O3a/sodium/iodide symporter signaling pathway, leading to thyroid dysfunction . Furthermore, 2,2’,4,4’,5-Pentachlorobiphenyl can induce autophagy through the death-associated protein kinase 2/protein kinase D/phosphatidylinositol 3-kinase pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,4’,5-Pentachlorobiphenyl change over time. Chronic exposure to the compound has been shown to cause long-term effects on cellular function, including alterations in gene expression and cellular metabolism . The stability of 2,2’,4,4’,5-Pentachlorobiphenyl in the environment contributes to its persistent effects, as it does not readily degrade and can accumulate in tissues over time .
Dosage Effects in Animal Models
The effects of 2,2’,4,4’,5-Pentachlorobiphenyl vary with different dosages in animal models. Low doses of the compound have been associated with decreased serum levels of thyroid hormones and alterations in thyroid structure . Higher doses can lead to more severe toxic effects, including reproductive impairments and endocrine disruption . The compound’s toxicity is dose-dependent, with higher doses causing more pronounced adverse effects.
Metabolic Pathways
2,2’,4,4’,5-Pentachlorobiphenyl is metabolized primarily by cytochrome P450 enzymes. Human cytochrome P450 2B6 and rat cytochrome P450 2B1 metabolize the compound to 3-hydroxy-2,2’,4,4’,5-pentachlorobiphenyl, while rat cytochrome P450 1A1 metabolizes it to 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl . These metabolites have different toxicological properties and can further interact with other biomolecules, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 2,2’,4,4’,5-Pentachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins and accumulate in lipid-rich tissues due to its lipophilicity . The compound’s distribution is influenced by its ability to cross cell membranes and its affinity for different cellular compartments .
Subcellular Localization
2,2’,4,4’,5-Pentachlorobiphenyl localizes to specific subcellular compartments, affecting its activity and function. It can be found in the cell membrane and other lipid-rich organelles, where it interacts with membrane-bound proteins and enzymes . The compound’s localization is influenced by its chemical properties and interactions with cellular transport mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,5-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired chlorination pattern .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,4,4’,5-Pentachlorobiphenyl, was historically conducted in large-scale chemical plants. The process involved the chlorination of biphenyl in reactors, followed by purification steps to isolate the specific chlorinated biphenyls. Due to environmental and health concerns, the production of these compounds has been discontinued .
Chemical Reactions Analysis
Types of Reactions: 2,2’,4,4’,5-Pentachlorobiphenyl undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.
Reductive Dechlorination: This reaction involves the removal of chlorine atoms through reduction, often using catalysts like palladium in the presence of hydrogen donors.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in alkaline conditions using reagents like sodium hydroxide or potassium hydroxide.
Reductive Dechlorination: Often conducted in the presence of palladium catalysts and hydrogen donors such as isopropanol.
Major Products:
Hydroxy Derivatives: Formed through nucleophilic substitution.
Dechlorinated Biphenyls: Resulting from reductive dechlorination.
Scientific Research Applications
2,2’,4,4’,5-Pentachlorobiphenyl has been extensively studied for its environmental impact and biological effects. Some key research applications include:
Environmental Studies: Used as a model compound to study the persistence and degradation of polychlorinated biphenyls in the environment.
Toxicology: Investigated for its toxic effects on various biological systems, including its impact on thyroid function and reproductive health
Bioremediation: Studied for its biodegradation by microorganisms, which can help in developing methods for environmental cleanup.
Comparison with Similar Compounds
2,2’,4,4’,5-Pentachlorobiphenyl is one of 209 polychlorinated biphenyls. Similar compounds include:
2,3’,4,4’,5-Pentachlorobiphenyl: Another pentachlorinated biphenyl with a different chlorine substitution pattern, known for its strong toxicity.
2,2’,4,5,5’-Pentachlorobiphenyl: Similar in structure but with a different chlorine arrangement, affecting its chemical and biological properties.
The uniqueness of 2,2’,4,4’,5-Pentachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its reactivity and toxicity compared to other polychlorinated biphenyls.
Properties
IUPAC Name |
1,2,4-trichloro-5-(2,4-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-7(9(14)3-6)8-4-11(16)12(17)5-10(8)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQJBFRGXHMNOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073496 | |
Record name | 2,2',4,4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38380-01-7 | |
Record name | PCB 99 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38380-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PCB 99 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4',5-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY435PFIO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the long-term health effects of 2,2',4,4',5-Pentachlorobiphenyl exposure in mammals?
A1: Studies show that this compound, a persistent organic pollutant, acts as a tumor promoter in rodents. In one experiment, mice exposed neonatally to the carcinogen N-nitrosodimethylamine and subsequently treated with Aroclor 1254 (containing PCB 99) exhibited a significant increase in lung tumor incidence and multiplicity. [] While tumor size and liver carcinoma incidence remained unaffected, PCB treatment accelerated the appearance of latent tumors, particularly in the lungs, which would have otherwise presented much later in life. [] This highlights the potential long-term carcinogenic risks associated with PCB 99 exposure.
Q2: How does this compound affect thyroid hormone levels?
A2: this compound is categorized as a "mixed-type" congener, exhibiting characteristics of both phenobarbital (PB) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-type congeners. [] Research demonstrates that it significantly induces both Cyp1a (TCDD-inducible) and Cyp2b (PB-inducible) activity in rat livers. [] Furthermore, PCB 99 exposure significantly reduces serum total and free thyroxine (T4) levels in a dose-dependent manner. [] Interestingly, its effect on triiodothyronine (T3) levels is less pronounced and more variable. [] This suggests that PCB 99 disrupts thyroid hormone homeostasis primarily by decreasing T4 levels.
Q3: How does the structure of this compound relate to its tendency to volatilize from water?
A3: The Henry's Law constant (KH) for this compound is relatively high compared to its polybrominated diphenyl ether counterparts. [] This signifies that PCB 99 is more readily volatilized from water into the air. [] While a direct correlation between the degree of chlorine substitution and KH values in PCBs is not observed, an increase in ortho-chlorine substitution, as seen in PCB 99, is linked to higher KH values. [] This suggests that the specific chlorine substitution pattern in PCB 99 contributes to its tendency to partition into the air from an aqueous environment.
Q4: How do the levels of this compound change in children as they grow?
A4: Studies on children aged 7 to 9 years old revealed a consistent decrease in serum concentrations of this compound over time. [] This decline was observed alongside a decrease in serum concentrations of other PCBs and p,p'-DDE and was associated with weight gain. [] This suggests that dilution in a larger body size, alongside a potential reduction in exposure, contributes to the observed decrease in PCB 99 body burden as children grow older. []
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